molecular formula C21H28N2O2S B12002139 Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- CAS No. 1051-73-6

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)-

Katalognummer: B12002139
CAS-Nummer: 1051-73-6
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: ZAYFNMYDNWEICN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group and an o-(methylthio)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- typically involves the reaction of piperazine with 3,4-dimethoxyphenethyl bromide and o-(methylthio)phenyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(methylthio)phenyl-

Uniqueness

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- is unique due to the presence of both the 3,4-dimethoxyphenethyl and o-(methylthio)phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1051-73-6

Molekularformel

C21H28N2O2S

Molekulargewicht

372.5 g/mol

IUPAC-Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methylsulfanylphenyl)piperazine

InChI

InChI=1S/C21H28N2O2S/c1-24-19-9-8-17(16-20(19)25-2)10-11-22-12-14-23(15-13-22)18-6-4-5-7-21(18)26-3/h4-9,16H,10-15H2,1-3H3

InChI-Schlüssel

ZAYFNMYDNWEICN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3SC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.